REACTION_CXSMILES
|
N[C:2]1[S:3][C:4]([CH3:11])=[C:5]([C:7]([O:9][CH3:10])=[O:8])[N:6]=1.N(OC(C)(C)C)=O>O1CCCC1.O>[CH3:11][C:4]1[S:3][CH:2]=[N:6][C:5]=1[C:7]([O:9][CH3:10])=[O:8]
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Name
|
|
Quantity
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2.15 g
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Type
|
reactant
|
Smiles
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NC=1SC(=C(N1)C(=O)OC)C
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Name
|
|
Quantity
|
2.23 mL
|
Type
|
reactant
|
Smiles
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N(=O)OC(C)(C)C
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Name
|
|
Quantity
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60 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Type
|
CUSTOM
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Details
|
with stirring at 50° C.
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
the mixture was stirred at 60° C. for 2 hr
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Duration
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2 h
|
Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (100 mL×2)
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Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (hexane/ethyl acetate=80/20→0/100)
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Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N=CS1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.17 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |